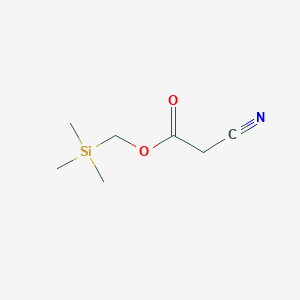

(Trimethylsilyl)methyl cyanoacetate

説明

(Trimethylsilyl)methyl cyanoacetate is a silylated derivative of methyl cyanoacetate (NCCH₂CO₂CH₃), where the methyl ester group is replaced with a trimethylsilyl-methyl moiety. This modification introduces steric bulk and alters electronic properties, impacting reactivity and physical characteristics. Early structural assignments of silylated derivatives were debated, with corrections indicating O-silylation (attachment to the ester oxygen) rather than C-silylation . The compound’s structure likely enhances volatility and modifies solubility compared to non-silylated analogs, making it valuable in specialized synthetic applications.

特性

CAS番号 |

139521-71-4 |

|---|---|

分子式 |

C7H13NO2Si |

分子量 |

171.27 g/mol |

IUPAC名 |

trimethylsilylmethyl 2-cyanoacetate |

InChI |

InChI=1S/C7H13NO2Si/c1-11(2,3)6-10-7(9)4-5-8/h4,6H2,1-3H3 |

InChIキー |

OAFYYZQINGWBQR-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)COC(=O)CC#N |

製品の起源 |

United States |

類似化合物との比較

Methyl Cyanoacetate

Differences :

Ethyl Cyanoacetate

Structure : NCCH₂CO₂CH₂CH₃.

Properties :

- Larger ester group reduces volatility compared to methyl cyanoacetate. Reactivity:

- In three-component reactions, ethyl cyanoacetate forms polycyclic spirooxindoles (e.g., compounds 4a–4g) instead of zwitterionic products, highlighting steric and electronic effects .

- Similar chemoselectivity to methyl cyanoacetate in heterocycle synthesis but with altered reaction pathways .

Differences :

- Steric Effects: The ethyl group in ethyl cyanoacetate is less bulky than the trimethylsilyl group, leading to divergent product distributions .

2-Trimethylsilylethyl 2-Cyanoacetate

Structure : NCCH₂CO₂CH₂CH₂Si(CH₃)₃ .

Properties :

- Contains a silyl group on an ethyl linker, balancing steric bulk and reactivity.

Applications : Used in protected ester synthesis, where the silyl group acts as a temporary protective moiety.

Differences :

- Substitution Site: The ethyl linker in 2-trimethylsilylethyl 2-cyanoacetate reduces steric hindrance near the reactive cyanoacetate group compared to (trimethylsilyl)methyl derivatives .

Trimethylsilyl Trimethylsiloxyacetate

Structure : (CH₃)₃SiOC(O)CH₂OSi(CH₃)₃ .

Properties :

- Fully silylated ester with enhanced thermal stability and hydrophobicity.

Applications : Used in silicone-based materials and as a derivatization agent in GC.

Differences :

- Electronic Effects: The absence of a cyano group reduces electron-withdrawing effects, limiting utility in condensations compared to (trimethylsilyl)methyl cyanoacetate .

Methyl(Trimethylsilyl)acetate

Structure : CH₃C(O)OCH₂Si(CH₃)₃ .

Properties :

- Volatile silylated ester used in GC analysis. Reactivity: Less reactive in nucleophilic substitutions due to the absence of a cyano group.

Differences :

- Functional Groups: The cyano group in (trimethylsilyl)methyl cyanoacetate activates the α-carbon for condensations, unlike methyl(trimethylsilyl)acetate .

Key Research Findings

Reactivity in Cyclization Reactions

- (Trimethylsilyl)methyl cyanoacetate’s steric bulk may hinder participation in zwitterionic pathways observed for methyl cyanoacetate, favoring alternative polycyclic products .

- In Knoevenagel condensations, the silyl group stabilizes intermediates but slows reaction rates compared to methyl/ethyl cyanoacetates .

Data Tables

Table 1: Physical Properties Comparison

Table 2: Reaction Outcomes with Different Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。